REACTION_CXSMILES
|
[C:1](Cl)(=[O:5])[C:2](Cl)=[O:3].[CH:7]1[C:17]2=[C:18]3[C:13](=[CH:14][CH:15]=[CH:16]2)[CH2:12][CH2:11][CH2:10][N:9]3[CH:8]=1.[CH3:19][O-:20].[Na+]>C(OCC)C.C(OCC)(=O)C>[CH3:19][O:20][C:1](=[O:5])[C:2]([C:7]1[C:17]2=[C:18]3[C:13](=[CH:14][CH:15]=[CH:16]2)[CH2:12][CH2:11][CH2:10][N:9]3[CH:8]=1)=[O:3] |f:2.3|
|
Name
|
|
Quantity
|
1.05 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
1.67 g
|
Type
|
reactant
|
Smiles
|
C1=CN2CCCC3=CC=CC1=C23
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
sodium methoxide
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stir the resulting solution at 0° C. for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool the mixture to −78° C.
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition
|
Type
|
CUSTOM
|
Details
|
remove the dry ice bath
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
to warm to 20-24° C. over 2 hours
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
wash with water (100 mL)
|
Type
|
CUSTOM
|
Details
|
separate the layers
|
Type
|
WASH
|
Details
|
Wash the organic layer with saturated aqueous sodium chloride (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the residue in ethyl acetate (100 mL)
|
Type
|
FILTRATION
|
Details
|
filter through a 2 inch plug of coarse silica gel
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(=O)C1=CN2CCCC3=CC=CC1=C23)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.16 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |